molecular formula C10H18N2O4 B2615666 (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate CAS No. 2007916-14-3

(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate

Cat. No.: B2615666
CAS No.: 2007916-14-3
M. Wt: 230.264
InChI Key: IZLXUBUCSXDDSG-QRPNPIFTSA-N
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Description

(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The oxalate salt form enhances its solubility and stability, making it more suitable for practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a nitro-Mannich reaction, where a nitro group is displaced, leading to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This reaction is often carried out in a one-pot synthesis, which simplifies the process and increases yield.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the aforementioned synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.

    Reduction: Reducing agents can be used to remove oxygen functionalities or add hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. Its oxalate salt form further enhances its solubility and stability, making it more versatile for various applications.

Properties

IUPAC Name

(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.C2H2O4/c1-2-5-10-6-4-9-7-8(10)3-1;3-1(4)2(5)6/h8-9H,1-7H2;(H,3,4)(H,5,6)/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLXUBUCSXDDSG-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@@H]2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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